![molecular formula C23H31NO3 B14250518 8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate CAS No. 189311-09-9](/img/structure/B14250518.png)
8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate is a chemical compound with the molecular formula C23H31NO3 It is known for its unique structure, which combines an amino group with a benzyl and methyl substitution, linked to an octyl chain and a hydroxybenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with an appropriate alcohol, followed by the introduction of the benzyl(methyl)amino group. The reaction conditions often require the use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, and may involve refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the esterification process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxybenzaldehyde, while reduction of the ester group can produce 4-hydroxybenzyl alcohol.
Applications De Recherche Scientifique
8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate exerts its effects involves interactions with specific molecular targets. The benzyl(methyl)amino group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxybenzoate moiety may also contribute to the compound’s biological activity by participating in hydrogen bonding or other interactions with biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 4-hydroxybenzoate: Lacks the amino group and octyl chain, making it less versatile in certain applications.
Methyl 4-hydroxybenzoate: Similar ester structure but with a simpler alkyl group.
Octyl 4-hydroxybenzoate: Contains the octyl chain but lacks the benzyl(methyl)amino group.
Uniqueness
8-[Benzyl(methyl)amino]octyl 4-hydroxybenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications where multifunctional molecules are required.
Propriétés
Numéro CAS |
189311-09-9 |
|---|---|
Formule moléculaire |
C23H31NO3 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
8-[benzyl(methyl)amino]octyl 4-hydroxybenzoate |
InChI |
InChI=1S/C23H31NO3/c1-24(19-20-11-7-6-8-12-20)17-9-4-2-3-5-10-18-27-23(26)21-13-15-22(25)16-14-21/h6-8,11-16,25H,2-5,9-10,17-19H2,1H3 |
Clé InChI |
HWSXPMFZWKXOFF-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCCCCCCOC(=O)C1=CC=C(C=C1)O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


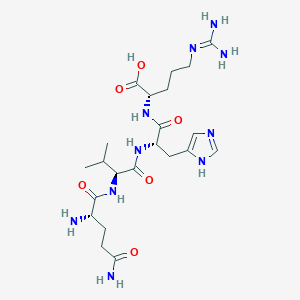
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)
![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

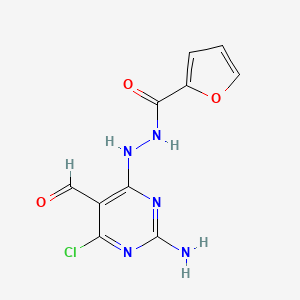
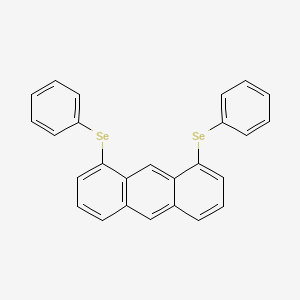
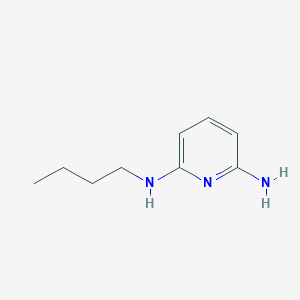
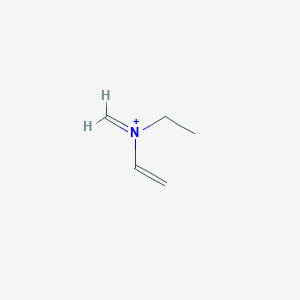
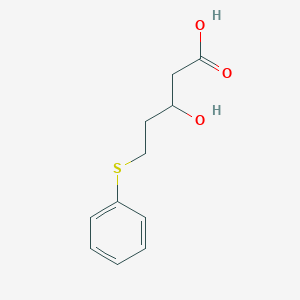
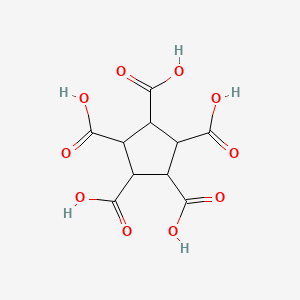

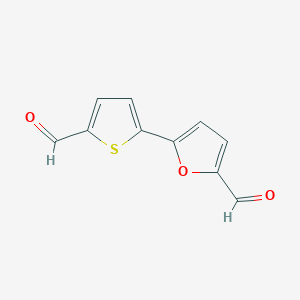
![[(Ethylamino)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14250517.png)
propanedinitrile](/img/structure/B14250522.png)
